

Application Notes and Protocols for Developing Pimprinine Derivatives with Improved Antifungal Activity

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Compound of Interest		
Compound Name:	Pimprinine	
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These application notes provide a comprehensive overview and detailed protocols for the development of novel **Pimprinine** derivatives with enhanced antifungal activity. **Pimprinine**, a naturally occurring indole alkaloid, and its analogue streptochlorin have emerged as promising scaffolds for the development of new antifungal agents.[1] Structural modifications of the **Pimprinine** core have led to the discovery of derivatives with potent activity against a range of phytopathogenic fungi.[1][2][3] This document outlines the key synthetic strategies, protocols for antifungal evaluation, and data on the structure-activity relationships (SAR) of these compounds.

Rationale for Pimprinine Derivative Development

Pimprinine and streptochlorin, isolated from marine and soil microorganisms, have demonstrated notable bioactivity against various plant pathogens.[1] However, their inherent potency at lower concentrations is often insufficient for direct application as antifungal agents.
[1] Consequently, structural modifications are necessary to enhance their antifungal efficacy.[1] Research has shown that the 5-(3'-indolyl)oxazole core is crucial for maintaining antifungal activity.[1] Strategic modifications, such as the introduction of 1,3,4-oxadiazole-5-thioether moieties or ring-opening to incorporate (thio)amide structures, have yielded derivatives with significantly improved antifungal profiles.[2][4]



Key Chemical Modifications and Structure-Activity Relationships (SAR)

Systematic structural modifications of the **Pimprinine** scaffold have provided valuable insights into the structure-activity relationships governing its antifungal properties.

- 5-(3'-indolyl)oxazole Scaffold: This core structure is considered essential for the antifungal activity of **Pimprinine** derivatives.[1]
- 1,3,4-Oxadiazole-5-thioether Moiety: The introduction of this heterocyclic system has led to the development of derivatives with a broad antifungal spectrum. For instance, compound 5h from one study demonstrated strong activity against Pythium dissimile.[2]
- Ring-Opened Derivatives: Cleavage of the oxazole ring and introduction of amide or thioamide functionalities have resulted in compounds with potent and broad-spectrum antifungal activity. Compound 3o, a ring-opened derivative containing a thioamide group, exhibited significant inhibition of Alternaria solani and Rhizoctonia solani.[4]
- Substitutions on the Indole Ring: Modifications at the indole nitrogen, such as the addition of a methyl group, have been explored to modulate activity.
- Substitutions at the 2-position of the Oxazole Ring: SAR studies have indicated that nonsubstituted or alkyl-substituted groups at this position are favorable for antifungal activity, whereas aryl substituents are generally detrimental.[5]

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of selected **Pimprinine** derivatives against various phytopathogenic fungi. The data is presented as percentage inhibition of mycelial growth at a concentration of 50 μ g/mL and EC₅₀ values (the concentration required to inhibit 50% of fungal growth).

Table 1: Mycelial Growth Inhibition (%) of **Pimprinine** Derivatives at 50 μg/mL



Compo und	Alternar ia Leaf Spot (ALL)	Alternar ia solani (ALS)	Botrytis cinerea (BOT)	Colletot richum lagenari um (COL)	Gibbere Ila zeae (GIB)	Rhizoct onia solani (RHI)	Referen ce
Pimprinin e	-	-	-	-	-	-	[1]
Streptoch lorin	-	-	-	-	-	-	[1]
4a	-	-	-	>90	99.9	-	[1][6]
5a	99.9	-	-	>90	-	-	[1][6]
8c	-	-	-	-	-	-	[1]
8d	-	-	-	>88.3	-	-	[1][6]
3o (ring- opened)	-	91.8	-	-	-	97.4	[4]
17	-	Active	Active	-	Active	-	[3]
19h	-	Active	Active	-	Active	-	[3]

Table 2: EC $_{50}$ Values ($\mu g/mL$) of Selected **Pimprinine** Derivatives



Compound	Alternaria solani (ALS)	Rhizoctonia solani (RHI)	Gibberella zeae (GIB)	Reference
4a	-	-	< Commercial Fungicides	[1]
5a	-	-	< Commercial Fungicides	[1]
8c	-	-	< Commercial Fungicides	[1]
8d	-	-	< Commercial Fungicides	[1]
3o (ring-opened)	6.2255	0.6969	-	[4]
Boscalid (Control)	13.0380	-	-	[4]
Flutriafol (Control)	11.9057	-	-	[4]

Experimental Protocols General Synthesis of 5-(3'-indolyl)oxazole Derivatives

A common synthetic route to **Pimprinine** and its derivatives involves the one-pot synthesis from 3-acylindole and amino acids.[1]

Protocol:

- Starting Materials: Indole, acylating agent (e.g., acetyl chloride), and an appropriate amino acid.
- Step 1: Acylation of Indole: React indole with the acylating agent to form the corresponding 3-acylindole.
- Step 2: One-Pot Cyclization: The 3-acylindole is then reacted with the chosen amino acid in a suitable solvent system under optimized reaction conditions to yield the 5-(3'-



indolyl)oxazole derivative.[1]

- Purification: The crude product is purified using standard techniques such as column chromatography.
- Characterization: The structure of the synthesized compound is confirmed by ¹H NMR and high-resolution mass spectrometry (HRMS).[3]

In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol is widely used to assess the antifungal efficacy of synthesized compounds against various phytopathogenic fungi.[1][6]

Protocol:

- Fungal Strains: Obtain and activate the desired fungal strains (e.g., Alternaria solani, Botrytis cinerea, Gibberella zeae, Rhizoctonia solani) on potato dextrose agar (PDA) at 25°C.[6]
- Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.
- Plate Preparation: Incorporate the test compounds into molten PDA at a final concentration of 50 μg/mL. Pour the mixture into Petri dishes. A solvent control (PDA with solvent only) and a positive control (PDA with a commercial fungicide like Azoxystrobin or Boscalid) should be included.[1][6]
- Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each prepared PDA plate.
- Incubation: Incubate the plates at 25°C for a period sufficient for the mycelium in the control plate to nearly cover the entire plate (typically 2-15 days, depending on the fungus).[6]
- Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.



- Calculation of Inhibition Rate: Calculate the percentage of mycelial growth inhibition using the following formula:
 - Inhibition (%) = [(C T) / C] × 100
 - Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.
- EC₅₀ Determination: To determine the EC₅₀ value, a range of concentrations of the active compounds are tested, and the data is analyzed using a suitable statistical method.

Potential Mechanism of Action and Signaling Pathways

While the precise mechanism of action for many **Pimprinine** derivatives is still under investigation, molecular docking studies have provided valuable insights into their potential molecular targets.

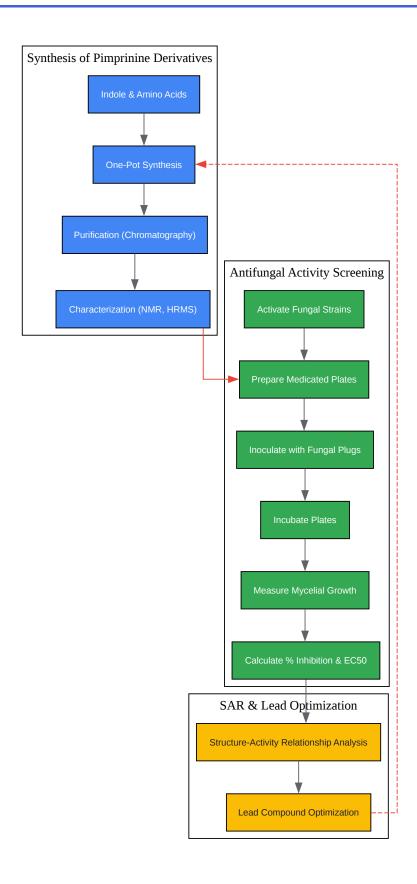
- Leucyl-tRNA Synthetase: Molecular docking studies suggest that some **Pimprinine** derivatives, such as compound 4a, may bind to leucyl-tRNA synthetase in a manner similar to the known antifungal agent AN2690.[1] Inhibition of this essential enzyme would disrupt protein synthesis, leading to fungal cell death.
- Succinate Dehydrogenase (SDH): For ring-opened Pimprinine derivatives containing (thio)amide structures, molecular docking predicts that they may target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] Inhibition of SDH would disrupt cellular respiration and energy production.

Further experimental validation is required to confirm these proposed mechanisms of action.

Visualizations

Experimental Workflow for Synthesis and Antifungal Screening



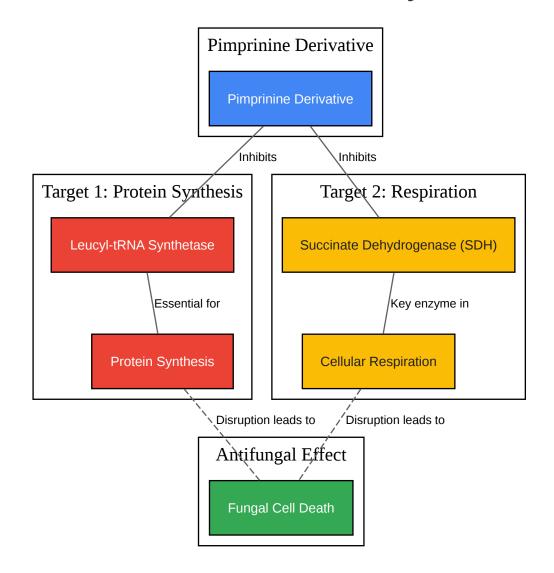


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Caption: Workflow for the development of **Pimprinine** derivatives.



Proposed Mechanism of Action via Enzyme Inhibition



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Caption: Hypothetical mechanisms of action for **Pimprinine** derivatives.

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